N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-2-25-17-6-4-3-5-13(17)18(22)21-19-20-14(10-26-19)12-7-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSPAHCMFRYSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions One common method starts with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(propylthio)benzamide
Comparison: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio and propylthio analogs, the ethylthio derivative may exhibit different solubility, stability, and interaction with biological targets.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a benzodioxole moiety, and an ethylthio group attached to a benzamide backbone. Its molecular formula is C16H16N2O2S, with a molecular weight of approximately 300.37 g/mol. The structural uniqueness contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Thiazole Ring : Utilizing thioamide precursors.
- Benzamide Coupling : Reaction with appropriate benzoyl chlorides.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the compound in pure form.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown low IC50 values against various cancer cell lines, suggesting potent antiproliferative effects.
The mechanisms underlying its anticancer activity include:
- Inhibition of EGFR : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Apoptosis Induction : Studies involving annexin V-FITC apoptosis assessment indicate that the compound promotes programmed cell death in cancer cells by affecting mitochondrial apoptosis pathways and modulating proteins such as Bax and Bcl-2 .
Antimicrobial Activity
This compound also demonstrates promising antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell cycle regulation and proliferation.
- Targeting Molecular Pathways : Interactions with key signaling pathways contribute to both anticancer and antimicrobial effects.
- Structural Similarity : Its structural resemblance to other bioactive compounds enhances its potential as a therapeutic agent.
Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the structure-activity relationship (SAR). For instance, derivatives with modifications on the thiazole or benzodioxole moieties often exhibit enhanced activity profiles.
Q & A
Q. What is the standard synthetic route for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide?
The compound is typically synthesized via a multi-step procedure. A common approach involves:
- Step 1 : Condensation of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C.
- Step 2 : Purification via recrystallization from ethanol-DMF mixtures to isolate intermediates .
- Step 3 : Introduction of the ethylthio group through nucleophilic substitution or coupling reactions, followed by characterization via NMR and mass spectrometry .
Q. How is the structural identity of this compound confirmed in academic research?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify aromatic protons, thiazole ring protons, and substituent integration .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., benzo[d][1,3]dioxol-5-yl orientation) with parameters like unit cell dimensions (e.g., a = 19.2951 Å, β = 119.209°) .
- Elemental Analysis : Confirms molecular formula by comparing calculated vs. experimental C, H, N, and S percentages .
Q. What in vitro assays are used to evaluate its anticancer activity?
- Cytotoxicity Assays : Compounds are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values quantify potency .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining identifies pro-apoptotic effects .
Advanced Research Questions
Q. How can synthesis yield be optimized when low purity occurs during thiazole ring formation?
- Solvent Optimization : Replace dioxane with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalyst Screening : Use Rh-catalyzed C-H amidation to improve regioselectivity in aryl-thiazole coupling .
- Recrystallization Adjustments : Switch from ethanol to ethanol-DMF (9:1) for better crystal growth .
Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity results?
- Validation with Co-crystallization : Compare predicted binding poses (e.g., with uPAR or COX-2) against X-ray structures .
- Free Energy Calculations : Apply MM/GBSA or MM/PBSA to account for solvation effects and improve affinity predictions .
- Experimental Replicates : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .
Q. What structural modifications enhance anti-inflammatory activity?
- Heterocycle Substitution : Replace the ethylthio group with morpholine or piperidine moieties to improve hydrogen bonding with COX-2 .
- Bioisosteric Replacement : Substitute benzo[d][1,3]dioxol-5-yl with 4-fluorophenyl to modulate lipophilicity and target selectivity .
- SAR Analysis : Test derivatives with varied substituents on the benzamide ring to correlate electronic effects (e.g., Hammett σ values) with IC₅₀ .
Q. How can conflicting cytotoxicity data from different cell lines be analyzed?
- Mechanistic Profiling : Use transcriptomics to identify differential gene expression (e.g., p53 status affecting apoptosis) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- 3D Tumor Models : Validate activity in spheroids or organoids to account for tumor microenvironment effects .
Methodological Considerations
Q. What computational tools are recommended for molecular docking studies?
- Software : AutoDock Vina or Schrödinger Glide for flexible ligand-receptor docking .
- Parameters : Include solvation models (e.g., GB/SA) and van der Waals scaling (0.8–1.0) to refine binding energy calculations .
- Validation : Cross-check with experimental IC₅₀ values and mutagenesis data (e.g., alanine scanning of active sites) .
Q. How to design a stability study for this compound under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
